Br-PEG4-CH2COOH

PROTAC linker design carboxylic acid reactivity conjugation chemistry

Br-PEG4-CH2COOH (CAS 2680525-48-6; C10H19BrO6; MW 315.16 g/mol) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromide group and a carboxylic acid moiety connected by four ethylene oxide repeat units. The bromide serves as an excellent leaving group for nucleophilic substitution with thiols or amines, while the carboxylic acid enables stable amide bond formation with primary amines via EDC or HATU activation.

Molecular Formula C10H19BrO6
Molecular Weight 315.16 g/mol
Cat. No. B11927975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-PEG4-CH2COOH
Molecular FormulaC10H19BrO6
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESC(COCCOCC(=O)O)OCCOCCBr
InChIInChI=1S/C10H19BrO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9H2,(H,12,13)
InChIKeyGNHQMWDLFMWZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Br-PEG4-CH2COOH: Quantitative Characterization for ADC and PROTAC Linker Procurement


Br-PEG4-CH2COOH (CAS 2680525-48-6; C10H19BrO6; MW 315.16 g/mol) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromide group and a carboxylic acid moiety connected by four ethylene oxide repeat units . The bromide serves as an excellent leaving group for nucleophilic substitution with thiols or amines, while the carboxylic acid enables stable amide bond formation with primary amines via EDC or HATU activation . The hydrophilic PEG4 spacer confers enhanced aqueous solubility relative to shorter-chain analogs and provides a defined contour length of approximately 14 Å, positioning this compound as a building block for antibody-drug conjugates (ADCs) and PROTAC degraders where precise spatial separation and reproducible conjugation stoichiometry are critical procurement considerations [1].

Why Br-PEG4-CH2COOH Cannot Be Interchanged with Other Bromo-PEG-Acid Linkers in Conjugation Workflows


Substituting Br-PEG4-CH2COOH with structurally similar bromo-PEG-acid linkers introduces quantifiable differences in molecular architecture that directly impact conjugation efficiency, hydrodynamic radius, and downstream ternary complex geometry. The target compound features a CH2 spacer between the terminal PEG oxygen and the carboxylic acid (Br-(CH2CH2O)4-CH2-COOH), whereas the commercially prevalent analog Bromo-PEG4-acid (CAS 1393330-38-5) incorporates a CH2CH2 spacer yielding a propionic acid terminus (Br-(CH2CH2O)4-CH2CH2-COOH) . This single-methylene difference alters pKa, molecular weight (315.16 vs 329.18 g/mol), and the exact positioning of the carboxylate in the final conjugate [1]. In PROTAC development, linker length variations as small as one atom can convert positive cooperativity into repulsive ternary complex interactions [2]. Similarly, procurement of Br-PEGn-CH2COOH analogs with differing PEG unit counts (n=2, 3, 5, 6) changes the contour length in ~3.5 Å increments, directly affecting the separation distance between warhead and E3 ligase ligand—a parameter that cannot be compensated for by adjusting reaction stoichiometry [3].

Quantitative Differentiation Evidence: Br-PEG4-CH2COOH vs. Structural Analogs


Carboxylic Acid Spacer Architecture: Br-PEG4-CH2COOH vs. Bromo-PEG4-acid

Br-PEG4-CH2COOH (C10H19BrO6, MW 315.16) incorporates a CH2 spacer between the terminal PEG oxygen and the carboxylic acid, forming an acetic acid terminus (Br-(CH2CH2O)4-CH2-COOH). In contrast, Bromo-PEG4-acid (C11H21BrO6, MW 329.18) contains a CH2CH2 spacer, yielding a propionic acid terminus (Br-(CH2CH2O)4-CH2CH2-COOH) . The predicted pKa for Br-PEG4-CH2COOH is 3.39 ± 0.10, whereas Bromo-PEG4-acid exhibits a reported LogP of -0.37 and an XLogP3-AA of -0.1 . This structural divergence translates to a molecular weight difference of 14.02 g/mol and alters the exact spatial positioning of the conjugated carboxylate in the final product [1].

PROTAC linker design carboxylic acid reactivity conjugation chemistry

PEG Chain Length: PEG4 vs. PEG2, PEG3, PEG5, PEG6 in Br-PEGn-CH2COOH Series

The Br-PEGn-CH2COOH series offers discrete increments in PEG chain length, each with distinct molecular weights and predicted physicochemical properties. Br-PEG4-CH2COOH (n=4, MW 315.16) provides an intermediate spacer length compared to shorter and longer homologs. Each PEG unit adds approximately 3.5 Å of contour length and 44 g/mol molecular weight, directly affecting aqueous solubility and hydrodynamic radius [1]. The PEG4 spacer balances adequate separation for ternary complex formation in PROTACs without excessive molecular weight that would compromise membrane permeability—a limitation observed when oligomers exceed six to eight units .

PEG linker series chain length optimization solubility profiling

Monodisperse PEG Architecture: Reproducibility vs. Polydisperse PEG Mixtures

Br-PEG4-CH2COOH is a monodisperse PEG linker with a single, defined molecular weight (315.16 g/mol, polydispersity index = 1.0), as opposed to polydisperse PEG mixtures that contain a distribution of chain lengths . In ADC development, monodisperse PEG linkers yield homogeneous conjugates with uniform drug-to-antibody ratios (DARs), whereas polydisperse PEG produces heterogeneous ADC populations that complicate characterization and regulatory validation [1]. This structural homogeneity directly enables reproducible batch-to-batch conjugation outcomes and reduces the risk of immunogenicity associated with polydisperse PEG mixtures .

monodisperse PEG batch consistency ADC manufacturing

PEG4 Linker Length Validation: Optimal Balance in Conjugation Efficiency vs. Stability

In a systematic study of surfactant linker length for antibody conjugation at water/oil interfaces, researchers evaluated PEG linkers of varying lengths and found that the PEG4 linker provided the optimal balance between grafting efficiency and droplet stability [1]. Shorter linkers produced higher grafting efficiency but compromised emulsion stability, while longer linkers enhanced stability at the expense of conjugation efficiency [2]. This empirical finding supports the selection of PEG4 as a functional spacer length for applications requiring both efficient bioconjugation and stable conjugate architecture [3].

droplet microfluidics PEG4 optimization conjugation efficiency

Purity Specification and Analytical Validation for Reproducible Conjugation

Br-PEG4-CH2COOH is supplied with purity specifications of ≥95% as verified by 1H-NMR, ensuring structural identity and batch-to-batch consistency . In PROTAC and ADC development, sub-stoichiometric impurities in PEG linkers—including truncated oligomers or oxidized species—can artifactually reduce apparent DC50 values, seed soluble aggregates, and confound structure-activity relationship interpretation [1]. High-purity monodisperse PEG lots with certificates of analysis explicitly documenting oligomer length and oxidation state enable multi-gram stockpiles that remain analytically indistinguishable across production years, eliminating the need to revalidate synthetic protocols for each new target protein campaign [2].

linker purity batch consistency quality control

Procurement-Relevant Application Scenarios for Br-PEG4-CH2COOH


PROTAC Linker Library Construction Requiring Defined Acetic Acid Terminus

In PROTAC development campaigns where systematic linker optimization is performed, Br-PEG4-CH2COOH provides a defined acetic acid terminus (O-CH2-COOH) that differs from the more common propionic acid terminus (O-CH2CH2-COOH) of Bromo-PEG4-acid . This structural distinction enables researchers to probe subtle differences in carboxylate positioning relative to the conjugated ligand, which can influence ternary complex geometry and degradation efficiency . The monodisperse PEG4 spacer (MW 315.16 g/mol, 4 ethylene oxide units, ~14 Å contour length) serves as a baseline length for initial screening before exploring PEG2, PEG3, PEG5, or PEG6 variants in linker optimization workflows .

ADC Conjugation Requiring Uniform Drug-to-Antibody Ratio (DAR) and Reproducible Pharmacokinetics

Br-PEG4-CH2COOH, as a monodisperse PEG linker with defined molecular weight and polydispersity index of 1.0, enables the synthesis of homogeneous ADCs with uniform DAR profiles . The bromide group enables efficient conjugation to thiols on cysteine-engineered antibodies via nucleophilic substitution, while the carboxylic acid permits payload attachment through stable amide bond formation with amine-containing cytotoxins . This heterobifunctional architecture, combined with the hydrophilic PEG4 spacer, reduces payload aggregation and improves conjugate solubility—critical for ADCs with high drug loadings where hydrophobicity would otherwise accelerate plasma clearance .

Bioconjugation Workflows Optimizing PEG4 Spacer for Balanced Efficiency and Stability

Empirical evidence from interfacial antibody conjugation studies demonstrates that PEG4 linkers provide the optimal balance between grafting efficiency and conjugate stability compared to shorter or longer PEG homologs . Researchers developing surface-functionalized nanoparticles, diagnostic probes, or biomaterial coatings can leverage Br-PEG4-CH2COOH's PEG4 architecture to achieve efficient thiol or amine conjugation while maintaining the structural integrity of the resulting conjugate . The compound's solubility in DMSO, DMF, and aqueous buffers (following initial dissolution in organic solvent) facilitates integration into standard bioconjugation protocols using EDC/NHS or HATU activation chemistry at pH 7-9 .

Chemical Biology Tool Compound Synthesis Requiring Batch-to-Batch Reproducibility

For laboratories synthesizing chemical probes, fluorescent conjugates, or affinity reagents that require multi-year reproducibility across experimental replicates, Br-PEG4-CH2COOH's ≥95% purity specification with 1H-NMR structural verification ensures consistent performance . The monodisperse nature eliminates the batch variability inherent to polydisperse PEG mixtures, where variations in chain length distribution alter hydrodynamic radius and confound quantitative comparisons across experiments . This analytical consistency is particularly valuable for core facilities and screening centers where linker stockpiles must produce identical conjugation outcomes across multiple target campaigns and extended time periods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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